Ethyl trans-2-pentenoate

CAS No.: 24410-84-2

Cat. No.: VC2443397

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24410-84-2 |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | ethyl (E)-pent-2-enoate |

| Standard InChI | InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ |

| Standard InChI Key | AGMKVZDPATUSMS-AATRIKPKSA-N |

| Isomeric SMILES | CC/C=C/C(=O)OCC |

| SMILES | CCC=CC(=O)OCC |

| Canonical SMILES | CCC=CC(=O)OCC |

Introduction

Chemical Identity and Structure

Ethyl trans-2-pentenoate belongs to the family of α,β-unsaturated esters, specifically characterized by its trans configuration at the double bond. The geometric isomerism plays a crucial role in its physical and chemical properties, distinguishing it from its cis counterpart.

Chemical Identifiers and Nomenclature

Ethyl trans-2-pentenoate is known by several names in scientific literature and commercial contexts. The multiple identifiers help in precise identification across different chemical databases and research publications.

Table 1.1: Chemical Identifiers and Alternative Names

| Parameter | Value |

|---|---|

| Common Name | Ethyl trans-2-pentenoate |

| IUPAC Name | Ethyl (E)-pent-2-enoate |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| CAS Registry Numbers | 24410-84-2, 27805-84-1 |

| InChI | InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ |

| InChIKey | AGMKVZDPATUSMS-AATRIKPKSA-N |

| SMILES | CCC=CC(=O)OCC |

| PubChem CID | 5367761 |

The compound is also known by several synonyms including (E)-2-Pentenoic acid ethyl ester, Ethyl (E)-pent-2-enoate, (E)-Ethyl pent-2-enoate, and Ethyl trans-pent-2-enoate . The "E" designation in the IUPAC name reflects the trans configuration of the double bond.

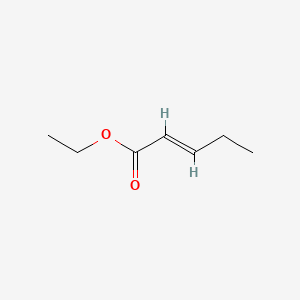

Molecular Structure

The molecular structure of ethyl trans-2-pentenoate features a linear carbon chain with a double bond between the second and third carbon atoms in the trans configuration. The ester group consists of an ethoxy group attached to the carbonyl carbon.

The structural characteristics include:

-

A trans-configured C=C double bond

-

An ester functional group (-COO-)

-

A propyl chain attached to the β-carbon of the unsaturated system

-

An ethoxy group in the ester portion

This configuration contributes to the compound's stability, reactivity patterns, and geometric properties that influence its behavior in chemical reactions and physical processes .

Physical and Chemical Properties

Physical Properties

Ethyl trans-2-pentenoate exists as a colorless liquid at room temperature with a characteristic fruity aroma. Its physical properties are crucial for understanding its behavior in various applications and processes.

Table 2.1: Physical Properties of Ethyl trans-2-pentenoate

The relatively low boiling point indicates high volatility, which is consistent with its use in the flavor and fragrance industry. The moderate water solubility suggests a balance between hydrophilic and hydrophobic properties, which can be attributed to the polar ester group and the nonpolar hydrocarbon chain .

Thermodynamic Properties

Thermodynamic properties provide essential information for understanding the energetics of chemical reactions involving ethyl trans-2-pentenoate and are crucial for process design in industrial applications.

Table 2.2: Thermodynamic Properties of Ethyl trans-2-pentenoate

The negative values for the standard enthalpy of formation indicate that the formation of ethyl trans-2-pentenoate from its elements is an exothermic process, contributing to its thermodynamic stability under standard conditions. The enthalpy of vaporization value (48.00 kJ/mol) is consistent with its volatile nature, allowing for effective utilization in fragrance applications .

Synthesis Methods

Various synthetic routes have been developed for the preparation of ethyl trans-2-pentenoate, each with specific advantages depending on available starting materials, desired scale, and stereoselective requirements.

Esterification

The most common method for synthesizing ethyl trans-2-pentenoate is through the esterification of trans-2-pentenoic acid with ethanol in the presence of an acid catalyst. This reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

The general reaction is:

trans-2-Pentenoic acid + Ethanol → Ethyl trans-2-pentenoate + Water

This reaction is usually catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The water produced during the reaction can be removed by azeotropic distillation to shift the equilibrium toward the product.

Transesterification

Transesterification reactions involving other esters of 2-pentenoic acid can also yield ethyl trans-2-pentenoate:

Methyl trans-2-pentenoate + Ethanol ⇌ Ethyl trans-2-pentenoate + Methanol

This approach is valuable when other esters are more readily available than the free acid. The reaction typically requires catalysts such as metal alkoxides, lipases, or acidic catalysts to proceed efficiently.

Wittig Reaction

The Wittig reaction offers a stereoselective approach to synthesizing ethyl trans-2-pentenoate, involving the reaction of a stabilized phosphorane with propionaldehyde:

(C₂H₅O)₂P(O)CH₂CO₂C₂H₅ + NaH → (C₂H₅O)₂P(O)=CHCO₂C₂H₅

(C₂H₅O)₂P(O)=CHCO₂C₂H₅ + CH₃CH₂CHO → Ethyl trans-2-pentenoate + (C₂H₅O)₂P(O)OH

This method often provides good yields and high trans-selectivity, making it valuable for stereoselective synthesis. The reaction can be modified by varying the reaction conditions to enhance stereoselectivity .

Chemical Reactivity

As an α,β-unsaturated ester, ethyl trans-2-pentenoate exhibits characteristic reactivity patterns that make it valuable in organic synthesis. Its reactivity is primarily governed by the presence of the conjugated system involving the C=C double bond and the carbonyl group.

Oxidation Reactions

Ethyl trans-2-pentenoate can undergo oxidation reactions, particularly at the double bond. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Oxidation can lead to various products depending on the conditions:

-

Mild oxidation can result in the formation of diols

-

More aggressive oxidation can lead to cleavage of the double bond

-

Oxidation of the double bond can produce epoxides under appropriate conditions

These oxidation reactions can be used to introduce additional functional groups, increasing the compound's utility as a synthetic intermediate.

Reduction Reactions

Reduction reactions of ethyl trans-2-pentenoate can occur at either the carbonyl group, the double bond, or both, depending on the reducing agent and conditions:

-

Selective reduction of the ester group with reducing agents like LiAlH4 or DIBAL-H can yield allylic alcohols

-

Reduction of the double bond with catalytic hydrogenation can produce ethyl pentanoate

-

Complete reduction with strong reducing agents like LiAlH4 can yield pentanol derivatives

One notable example is the reduction to trans-2-penten-1-ol, which is listed as a downstream product of ethyl trans-2-pentenoate .

Nucleophilic Addition Reactions

The conjugated system in ethyl trans-2-pentenoate makes it susceptible to both 1,2-addition (to the carbonyl group) and 1,4-addition (conjugate addition to the β-carbon). The regioselectivity depends on the nature of the nucleophile and reaction conditions:

-

Hard nucleophiles like organolithium reagents tend to favor 1,2-addition

-

Soft nucleophiles like thiols and amines typically undergo 1,4-addition

-

Lewis acid catalysts can alter the regioselectivity by coordinating with the carbonyl oxygen

These nucleophilic addition reactions make ethyl trans-2-pentenoate a versatile building block for introducing a variety of functional groups.

Hydrolysis and Transesterification

The ester group can undergo hydrolysis under acidic or basic conditions to regenerate trans-2-pentenoic acid. Similarly, transesterification with other alcohols can yield different esters while preserving the trans configuration of the double bond. These reactions are fundamental in organic synthesis for modifying the carboxylic acid derivative portion while maintaining the unsaturated backbone.

Applications

Ethyl trans-2-pentenoate finds applications in various fields due to its chemical properties and sensory characteristics.

Flavor and Fragrance Industry

The most prominent application of ethyl trans-2-pentenoate is in the flavor and fragrance industry, where it is valued for its fruity aroma. It is used as an ingredient in formulations to create or enhance fruit-like notes in various products:

-

Food flavorings, particularly those mimicking apple, pear, and other fruit profiles

-

Perfumes and fragrances, contributing fruity notes to complex scent compositions

-

Cosmetic products, including lotions, creams, and toiletries

Its pleasant olfactory properties make it a valuable ingredient in creating sensory experiences in consumer products .

Organic Synthesis

Ethyl trans-2-pentenoate serves as a versatile reagent in organic synthesis due to its reactive functional groups:

-

As a Michael acceptor in conjugate addition reactions

-

In cycloaddition reactions such as Diels-Alder reactions

-

As a substrate for carbon-carbon bond formation via various organometallic reactions

-

As a precursor for the synthesis of more complex molecules containing the pentenoate moiety

The α,β-unsaturated system allows for regioselective and stereoselective transformations, making it valuable for constructing complex molecular frameworks.

Research Applications

In scientific research, ethyl trans-2-pentenoate is utilized in various contexts:

-

As a model compound for studying reaction mechanisms involving α,β-unsaturated esters

-

In the development and optimization of new synthetic methodologies

-

As a standard in analytical chemistry, particularly in the development of chromatographic and spectroscopic methods

-

For structure-activity relationship studies in flavor chemistry

Its well-defined structure and reactivity make it a useful tool for fundamental research in organic chemistry and related fields.

Analytical Methods

Various analytical techniques are employed for the identification, quantification, and characterization of ethyl trans-2-pentenoate in different matrices.

Spectroscopic Methods

Spectroscopic techniques provide essential structural information and are commonly used for the characterization of ethyl trans-2-pentenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed structural information about ethyl trans-2-pentenoate:

-

¹H NMR shows characteristic signals for olefinic protons (δ 5.5-7.0 ppm), with coupling constants typical of trans configuration (J = 15-16 Hz)

-

¹³C NMR reveals signals for the carbonyl carbon (δ 166-170 ppm) and olefinic carbons (δ 120-150 ppm)

-

2D NMR techniques like COSY, HSQC, and HMBC can provide additional structural confirmation

The trans geometry of the double bond can be conclusively established through the coupling constant values in the ¹H NMR spectrum .

Infrared (IR) Spectroscopy

IR spectroscopy shows characteristic absorption bands for:

-

Ester carbonyl stretching (1720-1735 cm⁻¹)

-

C=C stretching (1640-1680 cm⁻¹)

-

C-O stretching (1200-1300 cm⁻¹)

-

C-H stretching of the alkyl groups (2800-3000 cm⁻¹)

These spectral features provide a fingerprint for identifying the compound and confirming its functional groups .

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of ethyl trans-2-pentenoate:

-

Molecular ion peak at m/z 128

-

Characteristic fragments including those resulting from McLafferty rearrangement

-

Fragments from the loss of ethoxy group (m/z 83)

-

Fragments from cleavage of the carbon chain

These fragmentation patterns can help confirm the structure and distinguish it from other isomers .

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of ethyl trans-2-pentenoate in complex mixtures.

Gas Chromatography (GC)

GC is particularly suitable for analyzing ethyl trans-2-pentenoate due to its volatility:

-

Can be analyzed using a variety of stationary phases (e.g., DB-5, WAX)

-

Often coupled with mass spectrometry (GC-MS) for confident identification

-

Retention indices (Kovats indices) provide additional identification parameters

-

Flame ionization detection (FID) allows for quantitative analysis

The compound's retention behavior on GC columns can help distinguish it from its geometric isomers .

High-Performance Liquid Chromatography (HPLC)

HPLC offers complementary analytical capabilities:

-

Separation using reversed-phase columns (C18, C8)

-

UV detection at wavelengths corresponding to the α,β-unsaturated system (typically 210-230 nm)

-

Potential for coupling with mass spectrometry (LC-MS) for additional structural information

HPLC is particularly useful when thermal decomposition is a concern or when analyzing complex matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume